N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a bicyclic sulfone-containing compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural attributes include:
- A 4-ethoxyphenyl substituent at position 3 of the thiazole ring, contributing electron-donating effects via the para-ethoxy group.
- An acetamide group at the 2-ylidene position, enabling hydrogen-bonding interactions.
Its structural complexity necessitates detailed comparisons with analogs to elucidate structure-property relationships.
Properties
Molecular Formula |
C15H18N2O4S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-3-21-12-6-4-11(5-7-12)17-13-8-23(19,20)9-14(13)22-15(17)16-10(2)18/h4-7,13-14H,3,8-9H2,1-2H3 |
InChI Key |
GSUYXYRJAHRDNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the ethoxyphenyl group via a substitution reaction. The final step involves the addition of the acetamide group under controlled conditions to ensure the correct configuration of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Biological Activity
N-[(2Z)-3-(4-ethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-d][1,3]thiazole ring structure. The starting materials include 4-ethoxyphenyl derivatives and appropriate acylating agents. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.
Example Synthesis Pathway
- Formation of Thiazole Ring : Reacting a suitable thioamide with an ethoxyphenyl derivative.
- Cyclization : Using a dehydrating agent to promote cyclization to form the thieno[3,4-d][1,3]thiazole structure.
- Acetylation : Acetylating the resultant thiazole with acetic anhydride to yield the final product.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Demonstrated through various assays that measure radical scavenging ability.
- Anti-inflammatory Effects : Shown in models that assess cytokine production and inflammatory mediator release.
- Antimicrobial Properties : Effective against several bacterial strains in vitro.
The compound's mechanism of action is believed to involve modulation of specific signaling pathways:
- NF-kB Pathway Inhibition : Reducing inflammation by inhibiting NF-kB activation.
- Reactive Oxygen Species (ROS) Scavenging : Neutralizing free radicals to protect cellular integrity.
Case Studies
Several studies have reported on the biological effects of this compound:
-
Study on Antioxidant Capacity :
- Objective : Evaluate the radical scavenging ability.
- Methods : DPPH assay showed significant inhibition at concentrations above 50 µM.
- Results : IC50 value was determined to be 30 µM.
-
Anti-inflammatory Study :
- Objective : Assess effects on cytokine release in LPS-stimulated macrophages.
- Methods : ELISA was used to measure TNF-alpha and IL-6 levels.
- Results : A dose-dependent decrease in cytokine levels was observed with an IC50 of 25 µM.
Data Table
Comparison with Similar Compounds
2-Methoxy Analogs
The compound 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide () differs in:
- Substituent position : 2-methoxyphenyl (ortho-substitution) vs. 4-ethoxyphenyl (para-substitution).
- Electronic effects : Ortho-methoxy groups induce steric hindrance and alter π-conjugation compared to para-substituted analogs.
- Acetamide modification : A 2-methoxyacetamide group introduces additional steric and electronic complexity.
3,4-Dimethoxy Analogs
The compound N-[(2Z,3aS,6aR)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide () features:
- Dual methoxy groups at the 3- and 4-positions of the phenyl ring, enhancing electron-donating capacity and solubility.
- Stereochemical specificity: The (2Z,3aS,6aR) configuration may confer distinct conformational stability compared to non-chiral analogs.
Core Heterocycle Modifications
Thiadiazole Derivatives
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, ) differ in:
- Core structure: Thiadiazole vs. tetrahydrothienothiazole.
- Functional groups : Benzamide substituents vs. acetamide groups.
- Synthetic routes : Use of active methylene compounds (e.g., acetylacetone) and hydroxylamine hydrochloride in thiadiazole synthesis ().
Physicochemical and Spectroscopic Comparisons
Table 1: Key Data for Structural Analogs
Key Observations:
- Melting Points : Thiadiazole derivatives (e.g., Compound 8a, mp 290°C) exhibit higher thermal stability than benzamide analogs (Compound 6, mp 160°C), likely due to extended π-conjugation .
- IR Spectroscopy : Acetamide and benzamide C=O stretches overlap in the 1600–1700 cm⁻¹ range, suggesting similar electronic environments .
- NMR Trends : Aromatic proton shifts vary with substituent positions (e.g., para-ethoxy vs. ortho-methoxy), influencing magnetic shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
